
5-(Trifluoromethyl)-1,3-oxazol-2-amine
Overview
Description
5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS 714972-00-6) is a heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) at the 2-position . Its molecular formula is C₄H₃F₃N₂O, with a molecular weight of 164.08 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethylation of Oxazole Derivatives
A common and direct approach to synthesize 5-(Trifluoromethyl)-1,3-oxazol-2-amine involves the trifluoromethylation of oxazole precursors. This is typically achieved using trifluoromethyltrimethylsilane (TMSCF3) as the trifluoromethyl source, in the presence of a fluoride ion catalyst (e.g., tetrabutylammonium fluoride). The fluoride ion activates TMSCF3, enabling nucleophilic trifluoromethyl addition to the oxazole ring, particularly at the 5-position, followed by amination at the 2-position to yield the target compound. This method is favored for its selectivity and relatively mild reaction conditions.
Industrial Scale Production
For large-scale synthesis, industrial methods optimize the trifluoromethylation step to maximize yield and purity. This involves careful control of reagent stoichiometry, temperature, and solvent choice. Often, continuous flow reactors are employed to improve safety and scalability given the reactive nature of trifluoromethyl reagents. The industrial process may also include purification steps such as recrystallization or chromatography to ensure high-quality product suitable for pharmaceutical or agrochemical applications.
Tandem Cycloisomerization/Hydroxyalkylation Approach
A more recent and efficient synthetic protocol involves the tandem cycloisomerization and hydroxyalkylation of N-propargylamides with trifluoropyruvates catalyzed by Lewis acids such as zinc triflate (Zn(OTf)2). This method constructs the oxazole ring while introducing the trifluoromethyl substituent in a single operation.
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- Activation of the alkyne moiety by Zn(OTf)2 enhances electrophilicity.
- Intramolecular 5-exo-dig cyclization forms an oxazoline intermediate.
- Hydrolysis and carbonyl-ene reaction steps lead to the formation of the trifluoromethyl-substituted oxazole.
- The catalyst is regenerated, allowing the reaction to proceed catalytically.
Preparation of Key Intermediates
Synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
This intermediate is prepared by bromination of 3,5-bis(trifluoromethyl)acetophenone in acetic acid at room temperature. The reaction proceeds smoothly with bromine addition, followed by workup involving extraction, washing, and recrystallization to yield a light yellow solid with a yield of approximately 62%.
Hydration of Nitriles to Amides
Substituted alkyl, aryl, and heteroaryl amides required for oxazole synthesis are prepared by hydration of the corresponding nitriles using silica sulfuric acid as a catalyst. This step is crucial for providing the amide functionality necessary for cyclization into the oxazole ring.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The trifluoromethyl group significantly enhances the chemical and biological properties of oxazole derivatives, making these synthetic methods valuable for drug discovery and agrochemical development.
- Lewis acid catalysis (Zn(OTf)2) in the tandem cycloisomerization method offers a green and atom-economical route, which is promising for industrial application.
- Microwave-assisted synthesis reduces reaction time drastically while improving yield and purity, indicating potential for rapid library synthesis of trifluoromethylated oxazoles.
- Purification techniques such as recrystallization and chromatographic methods are essential to achieve the desired purity for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 2 participates in nucleophilic substitutions. For example:
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Thiourea Formation :
Reaction with 1,1′-thiocarbonyldiimidazole (TCDI) in anhydrous tetrahydrofuran (THF) produces intermediate isothiocyanate derivatives. Subsequent treatment with substituted anilines or pyridines yields thiourea analogs (e.g., compound 8 in ).Example Reaction :
Cyclization and Heterocycle Formation
The oxazole ring serves as a scaffold for synthesizing fused heterocycles:
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Pyrrolo-oxazolone Formation :
In multicomponent reactions with ethyl trifluoropyruvate and aminopropanol, cyclization occurs to form pyrrolo[2,1-b] oxazolones. The trifluoromethyl group stabilizes intermediates via inductive effects .Key Observations :
Functionalization via Cross-Coupling
The trifluoromethyl group enables participation in metal-catalyzed couplings:
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Suzuki–Miyaura Coupling :
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 5 of the oxazole ring.-
Conditions :
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Catalyst: Pd(PPh₃)₄
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Base: Na₂CO₃
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Solvent: Toluene/water (3:1)
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Temperature: 80°C
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Yield: ~70–90% (for related oxazole derivatives)
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Oxidation and Reduction
The oxazole ring and trifluoromethyl group influence redox behavior:
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Oxidation :
Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the oxazole ring to oxazolone derivatives.-
Product : 5-(Trifluoromethyl)-1,3-oxazol-2-one.
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Yield : ~50–65% (estimated from analogous reactions).
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Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, though this is less common due to stability concerns.
Electrophilic Aromatic Substitution
The electron-deficient aromatic system undergoes selective substitutions:
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Halogenation :
Chlorination or bromination occurs at position 4 of the oxazole ring under mild Lewis acid catalysis (e.g., FeCl₃).-
Regioselectivity : Directed by the trifluoromethyl group’s meta-directing effects.
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Mechanistic Insights
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Thiourea Formation : Proceeds via nucleophilic attack of the oxazole amine on TCDI’s electrophilic sulfur, generating an isothiocyanate intermediate. Subsequent amine coupling completes the reaction .
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Suzuki Coupling : The trifluoromethyl group stabilizes the transition state via electron withdrawal, facilitating oxidative addition of the aryl boronic acid.
Challenges and Limitations
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Steric Hindrance : Bulky substituents at position 5 reduce reactivity in cross-coupling reactions.
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Hydrolytic Sensitivity : The oxazole ring is prone to hydrolysis under strongly acidic/basic conditions, limiting some applications.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-(Trifluoromethyl)-1,3-oxazol-2-amine serves as a crucial building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the compound's pharmacological properties, improving drug efficacy and specificity. Research indicates its potential in developing treatments for neurological disorders and antimicrobial agents.
Case Study: Antimycobacterial Activity
A study synthesized novel compounds based on oxazole derivatives, including this compound. Among these, one compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.14 µM, outperforming standard treatments like isoniazid .
Agricultural Chemicals
Agrochemical Formulations
In the agrochemical industry, this compound is utilized to formulate pesticides and herbicides. Its unique properties contribute to enhanced pest resistance and improved crop yields, which are essential for sustainable agricultural practices.
Table: Agrochemical Applications
Application Type | Description |
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Herbicides | Used as a precursor for developing novel herbicides |
Pesticides | Enhances efficacy against various agricultural pests |
Crop Yield Improvement | Contributes to formulations that boost crop resilience |
Material Science
Advanced Materials Development
The compound is explored for its potential in creating advanced materials with unique thermal stability and chemical resistance. These properties are beneficial in applications such as electronics and protective coatings.
Research Insights
Studies have indicated that incorporating fluorinated compounds like this compound can significantly enhance the performance characteristics of materials used in high-tech applications .
Fluorinated Compounds Research
Reactivity and Stability Studies
This compound plays a significant role in the research of fluorinated compounds due to its distinctive reactivity and stability. This research aids in developing new chemical processes and understanding the mechanisms of action involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues in the Oxazole Family
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine
- Structure : Features a 4-(trifluoromethyl)phenyl substituent on the oxazole ring and an ethylsulfonyl-methoxyphenyl group on the amine .
- Key Differences : The trifluoromethyl group is on a phenyl ring rather than directly on the oxazole. This increases steric bulk and alters electronic properties compared to the target compound.
- Biological Relevance : NMR data (δ 9.75 ppm for NH and 7.47–7.36 ppm for aromatic protons) and MS (m/z = 429 [M+H]⁺) confirm structural integrity . Such derivatives are explored in cancer therapy for their sulfonyl group-mediated receptor interactions .
5-(3-Methoxyphenyl)-N-(4-piperidin-1-ylphenyl)-1,3-oxazol-2-amine
- Structure : Substituted with a 3-methoxyphenyl group on the oxazole and a piperidine-linked phenyl group on the amine .
- Key Differences: Lacks the trifluoromethyl group but includes a methoxy substituent, which enhances solubility.
Heterocyclic Analogues: Thiazole and Thiadiazole Derivatives
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine
- Structure : Contains a thiazole ring (sulfur at position 1) with a 4-(trifluoromethyl)benzyl substituent .
- Key Differences : Replacement of oxygen with sulfur increases polarizability and alters hydrogen-bonding capacity. Molecular weight (258.26 g/mol ) is higher than the target compound .
- Applications : Thiazoles are common in kinase inhibitors due to sulfur’s electron-rich nature.
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine
- Structure : A thiadiazole ring (positions 1,3,4) with a trifluoromethyl group at position 5 .
- Key Differences : The thiadiazole core introduces two nitrogen atoms, enhancing hydrogen-bond acceptor capacity. Synthesized via polyphosphoric acid-mediated cyclization of trifluoroacetic acid .
- Biological Activity: Thiadiazoles are known for insecticidal and fungicidal properties .
Benzoxazole and Fused-Ring Analogues
5-(Trifluoromethyl)-1,2-benzoxazol-3-amine
- Structure : A benzoxazole (fused benzene-oxazole) with a trifluoromethyl group at position 5 .
- Molecular formula is C₈H₅F₃N₂O (MW: 218.14 g/mol) .
Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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5-(Trifluoromethyl)-1,3-oxazol-2-amine | C₄H₃F₃N₂O | 164.08 | -CF₃ (oxazole), -NH₂ |
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine | C₁₁H₉F₃N₂S | 258.26 | -CF₃ (benzyl), thiazole core |
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | C₃H₂F₃N₃S | 169.13 | -CF₃ (thiadiazole) |
Biological Activity
5-(Trifluoromethyl)-1,3-oxazol-2-amine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The unique trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.
The molecular formula of this compound is C4H4F3N3O, with a molecular weight of 175.09 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing oxazole rings exhibit notable antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including this compound, which were evaluated for their activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. Among the synthesized compounds, certain derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 µM against MTB, indicating potent antimicrobial effects .
Compound | MIC (µM) | Activity against MTB | Activity against MDR-TB |
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Compound 8 | 0.14 | Active | 80 times more than Isoniazid |
The most active derivative, identified as compound 8 in the study, exhibited an MIC of 0.14 µM and was found to be non-toxic to Vero cells at concentrations up to 183 µM, showcasing a high selectivity index .
Anticancer Activity
In addition to its antimicrobial properties, research has explored the anticancer potential of oxazole derivatives. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that certain oxazole derivatives can induce apoptosis in cancer cells through various signaling pathways .
Study on Antimycobacterial Activity
One significant study synthesized several novel oxazole derivatives and tested them against both sensitive and resistant strains of Mycobacterium tuberculosis. The results demonstrated that some compounds not only inhibited bacterial growth effectively but also reduced bacterial load in animal models significantly .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in microbial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1,3-oxazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, microwave-assisted reactions of α-bromo ketones with urea in dimethylformamide (DMF) yield oxazol-2-amine derivatives. This approach ensures regioselectivity and avoids side reactions . Alternatively, trifluoromethylation of pre-formed oxazole rings using agents like polyfluoroalkyl iodide under inert atmospheres (e.g., N₂) and low temperatures (5–10°C) can introduce the CF₃ group, though this requires careful optimization to prevent decomposition .
Q. How is this compound characterized structurally?
- Methodological Answer : Basic characterization employs spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and purity.
- Mass Spectrometry (MS) for molecular weight verification.
- IR Spectroscopy to identify functional groups like NH₂ and CF₃ .
Q. What precautions are necessary for handling this compound?
- Methodological Answer :
- Store in amber glass containers under inert gas (Ar/N₂) to prevent moisture absorption and oxidative degradation.
- Use personal protective equipment (PPE) due to potential irritancy (GHS hazard statements).
- Avoid bodily exposure; toxicity data are limited, but structural analogs suggest moderate bioactivity .
Advanced Research Questions
Q. How can reaction yields be optimized for microwave-assisted synthesis?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction efficiency.
- Temperature control : Maintain 433 K to balance kinetics and thermal stability.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Post-reaction purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
Q. What strategies address conflicting reactivity data in trifluoromethylation reactions?
- Methodological Answer : Discrepancies in CF₃ group reactivity may arise from:
- Positional effects : The 5-position in oxazole vs. 4-position in analogs (e.g., thiazoles) alters electronic density.
- Experimental validation : Conduct controlled studies with isotopic labeling (¹⁹F NMR) to track reaction pathways.
- Computational modeling : DFT calculations can predict electrophilic substitution preferences and guide condition optimization .
Q. How does the compound interact with biological targets (e.g., kinases)?
- Methodological Answer :
- Structure-activity relationship (SAR) : The oxazole core and CF₃ group enhance binding to hydrophobic pockets in enzymes. Derivatives with aryl substituents (e.g., 4-fluorophenyl) show inhibitory activity against kinases like p38α MAPK .
- Mechanistic assays : Use fluorescence polarization or SPR to measure binding affinity.
- In silico docking : Molecular dynamics simulations predict binding modes and guide derivative design .
Q. What advanced techniques resolve crystal packing and hydrogen-bonding networks?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds between oxazole NH₂ and pyridine/phenyl rings).
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals interactions).
- Thermogravimetric analysis (TGA) : Assesses thermal stability correlated with crystal lattice strength .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSMDDBAOJWGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620252 | |
Record name | 5-(Trifluoromethyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714972-00-6 | |
Record name | 5-(Trifluoromethyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(trifluoromethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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